![molecular formula C16H13F2N3O B2881967 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868970-94-9](/img/structure/B2881967.png)
2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
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Overview
Description
“2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide” is a chemical compound with the molecular formula C16H13F2N3O . It has a molecular weight of 301.29 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine unit . This unit is part of several commercialized synthetic drugs due to its promising and diverse bioactivity .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Synthesis and Molecular Imaging Applications
The synthesis of "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide" demonstrates a complex process aiming at the creation of new positron emission tomography (PET) agents. This process involves multiple steps, starting from 2,6-difluorobenzoic acid, leading to a compound that could significantly impact imaging studies related to B-Raf(V600E) mutations in cancers. Such meticulous synthesis outlines the potential of this compound in enhancing diagnostic capabilities in oncology (Wang, Gao, Miller, & Zheng, 2013).
Supramolecular Assembly and Molecular Interactions
Research on the formation of energetic multi-component molecular solids, such as tetrafluoroterephthalic acid with various aza compounds, includes the analysis of strong hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O). These studies are crucial for understanding how molecular assembly occurs and the role of fluorinated compounds in creating supramolecular architectures. The significant part played by hydrogen bonds in assembling molecules into larger structures highlights the importance of such compounds in designing novel materials with specific properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Fluorescent and Chemosensory Materials
The development of novel chemosensory materials based on polyfluorenes with 2-(2'-pyridyl)-benzimidazole groups underscores the utility of such fluorinated compounds in creating sensors for metal ions and protons. These materials' responsive properties to various stimuli, evidenced by changes in absorption and emission spectra, illustrate the potential applications in detecting and measuring environmental and biological analytes. The ability to tailor sensory materials through specific alterations in the conjugated backbone and receptor groups opens new avenues for advanced sensor design (Du, Liu, Zhang, Yang, Sun, Peng, & Cao, 2007).
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . These interactions can lead to changes in cell cycle progression, neuronal excitability, and muscle tone.
properties
IUPAC Name |
2,6-difluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFCQVBMLOALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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